molecular formula C10H7BrN2O4 B3156992 2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate CAS No. 843673-49-4

2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate

Cat. No.: B3156992
CAS No.: 843673-49-4
M. Wt: 299.08 g/mol
InChI Key: MYMPMJUUVLMQLG-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolidine-2,5-dione moiety and a brominated picolinic acid derivative, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate typically involves the reaction of 5-bromopicolinic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Coupling Reactions: The NHS ester can react with amines to form amide bonds.

    Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield 5-bromopicolinic acid and N-hydroxysuccinimide.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in solvents such as dimethylformamide (DMF) or acetonitrile.

    Coupling Reactions: Utilize amines in the presence of a base like triethylamine.

    Hydrolysis: Conducted in aqueous acidic or basic solutions.

Major Products Formed

    Substitution Reactions: Yield substituted picolinic acid derivatives.

    Coupling Reactions: Produce amide-linked products.

    Hydrolysis: Results in 5-bromopicolinic acid and N-hydroxysuccinimide.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate has several applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of complex molecules and as a building block in organic synthesis.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through NHS ester chemistry.

    Medicine: Investigated for its potential in drug development, particularly in the creation of targeted therapies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate primarily involves its reactivity as an NHS ester. The compound can form stable amide bonds with primary amines, making it useful for bioconjugation and labeling applications. The bromine atom in the picolinic acid moiety can also participate in substitution reactions, allowing for further functionalization of the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate stands out due to its combination of a brominated picolinic acid and an NHS ester, providing unique reactivity and versatility in various applications. Its ability to form stable amide bonds and undergo substitution reactions makes it a valuable tool in both research and industrial settings.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c11-6-1-2-7(12-5-6)10(16)17-13-8(14)3-4-9(13)15/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMPMJUUVLMQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate
Reactant of Route 2
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2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate
Reactant of Route 3
2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate

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